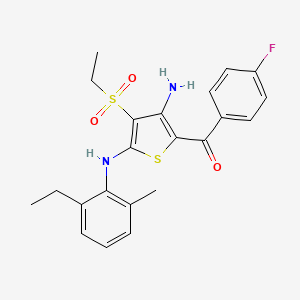

3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE

Description

This compound is a thiophene-2,4-diamine derivative featuring three key substituents:

- 5-position: 4-Fluorobenzoyl group (–CO–C₆H₄–F), contributing to lipophilicity and aromatic stacking capabilities.

- N²-position: 2-Ethyl-6-methylphenyl group, providing steric bulk and hydrophobic character.

Properties

IUPAC Name |

[3-amino-5-(2-ethyl-6-methylanilino)-4-ethylsulfonylthiophen-2-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S2/c1-4-14-8-6-7-13(3)18(14)25-22-21(30(27,28)5-2)17(24)20(29-22)19(26)15-9-11-16(23)12-10-15/h6-12,25H,4-5,24H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADYFUQIUFNUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)F)N)S(=O)(=O)CC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(ETHANESULFONYL)-N2-(2-ETHYL-6-METHYLPHENYL)-5-(4-FLUOROBENZOYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the thiophene core, followed by the introduction of various substituents through reactions such as sulfonylation, acylation, and amination. Each step requires specific reagents, catalysts, and conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

Reduction: Reduction reactions could target the carbonyl or sulfonyl groups.

Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications of 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one

6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the chromen-4-one derivatives class. It is characterized by an ethyl group at the 6th position, a hydroxy group at the 7th position, a methyl group at the 2nd position, and a phenyl group at the 3rd position on the chromen-4-one backbone.

Properties

- IUPAC Name : 6-ethyl-7-hydroxy-2-methyl-3-phenylchromen-4-one

- Molecular Formula : C18H16O3

- Molecular Weight : 280.3 g/mol

- Melting Point : ~178.89 °C

- Boiling Point : ~475.4 °C

- Density : ~1.2 g/cm³

Chemical Reactions

6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one can undergo several chemical reactions:

- Oxidation : The hydroxy group at the 7th position can be oxidized to form a ketone. Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. The major product is 7-keto-6-ethyl-2-methyl-3-phenyl-4H-chromen-4-one.

- Reduction : The carbonyl group in the chromen-4-one structure can be reduced to form a dihydro derivative. Catalytic hydrogenation using palladium on carbon or sodium borohydride in methanol can be used for this reduction. The product is 6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-dihydrochromen-4-one.

- Substitution : Undergoes Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst, leading to various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is used in various scientific research applications:

- Chemistry : It serves as a building block for synthesizing more complex organic molecules.

- Biology : It is investigated for potential biological activities, including antioxidant and anti-inflammatory properties.

- Medicine : It is studied for potential therapeutic effects in treating various diseases.

- Industry : It is utilized in developing new materials and chemical products.

Biological Activities

6-Ethyl-7-hydroxy-2-methyl-3-phenyl-4H-chromen-4-one is a flavonoid compound with several biological activities:

- Antioxidant Activity : Flavonoids are known for scavenging free radicals and reducing oxidative stress. This compound exhibits antioxidant activity.

- Anticancer Properties : Research indicates potential anticancer effects:

- Inhibition of Cell Proliferation: It can inhibit the proliferation of cancer cell lines.

- Apoptosis Induction: It induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of Bcl-2 family proteins.

- Anti-inflammatory Effects : It may possess anti-inflammatory properties, inhibiting pro-inflammatory cytokines and reducing inflammation in experimental models.

Anticancer Activity of Chromene Derivatives

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might bind to enzymes or receptors, altering their activity and leading to a therapeutic effect. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Research Findings and Limitations

- Bioactivity Gaps: No direct studies on the target compound’s efficacy or toxicity are cited in the evidence. Its ethanesulfonyl group may enhance metabolic stability compared to methylamino analogues .

- Agrochemical Potential: Structural parallels to sulfonylureas () suggest possible herbicidal activity, but divergent core structures may limit cross-application .

Biological Activity

The compound 3-(ethanesulfonyl)-N2-(2-ethyl-6-methylphenyl)-5-(4-fluorobenzoyl)thiophene-2,4-diamine is a thiophene-derived molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on recent research findings, case studies, and data tables.

1. Structure and Properties

The compound features a thiophene ring substituted with various functional groups, including an ethanesulfonyl group and a fluorobenzoyl moiety. These modifications are believed to enhance its biological efficacy.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, research on related thiophene compounds demonstrated significant antibacterial activity against common pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiophene Derivative A | E. coli, S. aureus | 2–5 µg/mL |

| Thiophene Derivative B | P. aeruginosa, C. albicans | 0.06–9.9 µg/mL |

| 3-(Ethanesulfonyl)-... | E. coli, S. aureus | TBD (To Be Determined) |

3. Anticancer Activity

Thiophene derivatives have also been investigated for their cytotoxic effects against various cancer cell lines. For example, complexes derived from thiophene-based ligands exhibited promising cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines . The mechanism of action often involves the induction of apoptosis and interference with cellular proliferation pathways.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study examining the effects of thiophene derivatives on cancer cells, the following results were observed:

- MCF-7 Cell Line : The compound showed a significant reduction in cell viability at concentrations above 10 µM.

- HeLa Cell Line : Similar trends were noted with an IC50 value around 15 µM, indicating moderate potency.

The biological activity of thiophene derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. Molecular docking studies have suggested that these compounds can bind to key enzymes involved in bacterial metabolism and cancer cell proliferation .

5. Conclusion

The compound This compound shows promise as a biologically active agent with potential applications in antimicrobial and anticancer therapies. Ongoing research is necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.